molecular formula C27H35ClN2O7 B1663887 Moexipril hydrochloride CAS No. 82586-52-5

Moexipril hydrochloride

Numéro de catalogue B1663887
Numéro CAS: 82586-52-5
Poids moléculaire: 535 g/mol
Clé InChI: JXRAXHBVZQZSIC-JKVLGAQCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Moexipril hydrochloride is the hydrochloride salt of moexipril, an angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure (hypertension) by relaxing blood vessels, causing them to widen . This helps prevent strokes, heart attacks, and kidney problems .


Molecular Structure Analysis

Moexipril hydrochloride has the empirical formula C27H34N2O7•HCl and a molecular weight of 535.04 . It is chemically described as [3S-[2[R*(R*)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, monohydrochloride .


Chemical Reactions Analysis

Moexipril hydrochloride is a prodrug for moexiprilat, which inhibits ACE in humans and animals . The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity .


Physical And Chemical Properties Analysis

Moexipril hydrochloride is a fine white to off-white powder . It is soluble (about 10% weight-to-volume) in distilled water at room temperature .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Pharmacology and Medicine , specifically in the treatment of hypertension .

Summary of the Application

Moexipril hydrochloride is a prodrug for moexiprilat, which inhibits Angiotensin-Converting Enzyme (ACE) in humans and animals . It is used for the treatment of hypertension .

Methods of Application or Experimental Procedures

Moexipril hydrochloride is administered orally . It works by inhibiting the conversion of angiotensin I to angiotensin II . This blockage of angiotensin II limits hypertension within the vasculature .

Results or Outcomes

The use of Moexipril hydrochloride has been found to effectively lower blood pressure . It shows a long duration of action related to an extended pharmacokinetic half-life and prolonged ACE inhibition .

Application in Congestive Heart Failure Treatment

Specific Scientific Field

This application falls under the field of Cardiology and Medicine , specifically in the treatment of congestive heart failure .

Summary of the Application

Moexipril hydrochloride is used for the treatment of congestive heart failure . It can be administered alone or with other antihypertensives or diuretics .

Methods of Application or Experimental Procedures

Moexipril hydrochloride is administered orally . It works by inhibiting the conversion of angiotensin I to angiotensin II . This blockage of angiotensin II limits hypertension within the vasculature .

Results or Outcomes

The use of Moexipril hydrochloride has been found to effectively manage congestive heart failure .

Application in Diabetic Nephropathy Treatment

Specific Scientific Field

This application falls under the field of Nephrology and Endocrinology , specifically in the treatment of diabetic nephropathy .

Summary of the Application

Moexipril hydrochloride is used for the treatment of diabetic nephropathy . It can be administered alone or in combination with other classes of antihypertensive agents .

Methods of Application or Experimental Procedures

Moexipril hydrochloride is administered orally . It works by inhibiting the conversion of angiotensin I to angiotensin II . This blockage of angiotensin II limits hypertension within the vasculature .

Results or Outcomes

The use of Moexipril hydrochloride has been found to effectively manage diabetic nephropathy .

Application in Cardiovascular Protection

Specific Scientific Field

This application falls under the field of Cardiology and Pharmacology , specifically in the area of cardiovascular protection .

Summary of the Application

Moexipril hydrochloride has been found to possess cardioprotective properties . It is suggested that rats given moexipril one week prior to induction of myocardial infarction displayed decreased infarct size .

Methods of Application or Experimental Procedures

Moexipril hydrochloride is administered orally . It works by inhibiting the conversion of angiotensin I to angiotensin II . This blockage of angiotensin II limits hypertension within the vasculature .

Results or Outcomes

The use of Moexipril hydrochloride has been found to effectively decrease infarct size in rats . The cardioprotective effects of ACE inhibitors are mediated through a combination of angiotensin II inhibition and bradykinin proliferation .

Application in Tissue Proliferation Inhibition

Specific Scientific Field

This application falls under the field of Pharmacology and Medicine , specifically in the inhibition of tissue proliferation .

Summary of the Application

Moexipril hydrochloride has been found to inhibit the estrogen-stimulated growth of neonatal cardiac fibroblasts in rats .

Methods of Application or Experimental Procedures

Moexipril hydrochloride is administered orally . It works by inhibiting the conversion of angiotensin I to angiotensin II . This blockage of angiotensin II limits hypertension within the vasculature .

Results or Outcomes

The use of Moexipril hydrochloride has been found to effectively inhibit the estrogen-stimulated growth of neonatal cardiac fibroblasts in rats .

Propriétés

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRAXHBVZQZSIC-JKVLGAQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044267
Record name Moexipril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moexipril hydrochloride

CAS RN

82586-52-5
Record name Moexipril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82586-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moexipril hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moexipril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1), (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOEXIPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1UMG3UH45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moexipril hydrochloride
Reactant of Route 2
Moexipril hydrochloride
Reactant of Route 3
Moexipril hydrochloride
Reactant of Route 4
Moexipril hydrochloride
Reactant of Route 5
Moexipril hydrochloride
Reactant of Route 6
Moexipril hydrochloride

Citations

For This Compound
290
Citations
H Friehe, P Ney - Arzneimittel-forschung, 1997 - europepmc.org
The pharmacodynamic and toxicological profile of the new angiotensin converting enzyme (ACE) inhibitor moexipril (CAS 82586-52-5) and its active diacid metabolite moexiprilat were …
Number of citations: 20 europepmc.org
SG Chrysant, GS Chrysant - The Journal of Clinical …, 2004 - Wiley Online Library
… Moexipril hydrochloride is a prodrug and, following oral administration, is hydrolyzed in the liver into its active diacid metabolite moexiprilat. The structural formula of both drugs is …
Number of citations: 18 accp1.onlinelibrary.wiley.com
AK Attia - Talanta, 2010 - Elsevier
… Moexipril hydrochloride exhibits a well-defined irreversible oxidation … used to determine moexipril hydrochloride in tablets. … Moexipril hydrochloride working standard powder was kindly …
Number of citations: 32 www.sciencedirect.com
B Stanisz - Acta Pol Pharm, 2004 - researchgate.net
… the decomposition of moexipril hydrochloride in solid phase in the absencc and presence of humidity were calculated. The evaluation of stability of moexipril hydrochloride was followed …
Number of citations: 18 www.researchgate.net
S Ertürk, SM Çetin, S Atmaca - Journal of pharmaceutical and biomedical …, 2003 - Elsevier
Two new simple and selective assay methods have been presented for the binary mixtures of moexipril hydrochloride (MOEX) and hydrochlorothiazide (HCTZ) in pharmaceutical …
Number of citations: 70 www.sciencedirect.com
L Gu, RG Strickley, LH Chi, ZT Chowhan - Pharmaceutical research, 1990 - Springer
… Moexipril hydrochloride belongs to a class of Ncarboxyalkyl … ACE inhibitors, moexipril hydrochloride is unstable in the solid … and wet granulations of moexipril hydrochloride-excipient(s) …
Number of citations: 79 link.springer.com
B Stanisz, K Regulska, T Ratajczak - Acta Pol. Pharm, 2012 - ptfarm.pl
… A new, orally active, non-sulfhydryl containing representative ñ moexipril hydrochloride, has been chosen as a subject to our study. Chemically it is (3S)-2-[(2S)-2-{[(1S)-1-(…
Number of citations: 7 www.ptfarm.pl
VS Mastiholimath, PP Gupte, VS Mannur… - Malaysian Journal of …, 2012 - mjas.analis.com.my
… developed and validated for Moexipril hydrochloride in pure form and … Recovery of Moexipril hydrochloride was found to be in the … of Moexipril hydrochloride in pharmaceutical dosage. …
Number of citations: 6 mjas.analis.com.my
BM Liederer - Prodrugs: Challenges and Rewards Part 1, 2007 - Springer
… in general have a destabilizing effect on moexipril hydrochloride in the solid state. In addition, … The lyophilized powder form of moexipril hydrochloride was most stable at pH 8. The U-…
Number of citations: 1 link.springer.com
F Belal, FH Metwaly, KM Younes… - Portugaliae Electrochimica …, 2009 - peacta.org
… The present work originates from the fact that moexipril hydrochloride (MOEX) behaves as cation, as it contains two nitrogen atoms, one in the form of secondary amino group, while …
Number of citations: 8 www.peacta.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.